5-(4-Methylbenzyl)-1,3-thiazolidine-2,4-dione
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Overview
Description
5-(4-Methylbenzyl)-1,3-thiazolidine-2,4-dione is a heterocyclic organic compound that contains a thiazolidine ring substituted with a 4-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylbenzyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-methylbenzylamine with thioglycolic acid, followed by cyclization. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The reaction mixture is heated under reflux to facilitate the formation of the thiazolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylbenzyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and thiazolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the reagents used.
Scientific Research Applications
5-(4-Methylbenzyl)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Methylbenzyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial or fungal cells. The compound’s anti-inflammatory effects could be attributed to the modulation of signaling pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: The parent compound without the 4-methylbenzyl group.
5-Benzyl-1,3-thiazolidine-2,4-dione: Similar structure but with a benzyl group instead of a 4-methylbenzyl group.
5-(4-Chlorobenzyl)-1,3-thiazolidine-2,4-dione: Similar structure but with a 4-chlorobenzyl group.
Uniqueness
5-(4-Methylbenzyl)-1,3-thiazolidine-2,4-dione is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets.
Properties
Molecular Formula |
C11H11NO2S |
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Molecular Weight |
221.28 g/mol |
IUPAC Name |
5-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H11NO2S/c1-7-2-4-8(5-3-7)6-9-10(13)12-11(14)15-9/h2-5,9H,6H2,1H3,(H,12,13,14) |
InChI Key |
AUTCHGUUOVSZOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2C(=O)NC(=O)S2 |
Origin of Product |
United States |
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